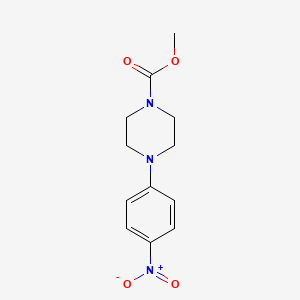

Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Overview

Description

Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate is an organic compound with the molecular formula C11H15N3O2. It is a derivative of piperazine, a chemical structure known for its wide range of biological and pharmaceutical activities. This compound is typically found as a white to yellow crystalline powder and is used primarily in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate generally involves the following steps:

Synthesis of 4-nitrobenzaldehyde: This is achieved by reacting aniline with nitric acid to form 4-nitroaniline, which is then oxidized to 4-nitrobenzaldehyde.

Formation of the target compound: 4-nitrobenzaldehyde is reacted with piperazine under suitable reaction conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic steps as in laboratory synthesis, but optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Substitution: Reagents such as halides or other nucleophiles can be used under basic or acidic conditions.

Major Products

Reduction: The major product is the corresponding amine derivative.

Substitution: The products depend on the substituent introduced, such as halogenated derivatives or other functionalized piperazines.

Scientific Research Applications

Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate is used extensively in scientific research, particularly in the fields of:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving the interaction of piperazine derivatives with biological systems.

Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors, potentially affecting neurotransmitter systems or enzyme activity .

Comparison with Similar Compounds

Similar Compounds

- 1-Methyl-4-(4-nitrophenyl)piperazine

- 4-Nitrophenylpiperazine

- 4-Nitrobenzylpiperazine

Uniqueness

Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives. Its methyl ester group, in particular, can influence its solubility and interaction with biological systems .

Biological Activity

Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 234.25 g/mol. The compound features a piperazine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to the presence of the nitrophenyl group, which can participate in electron transfer reactions. The piperazine ring allows for interactions with neurotransmitter receptors, potentially influencing signaling pathways. These interactions can lead to various pharmacological effects, including:

- Antimicrobial Activity: Investigated for its efficacy against bacterial strains.

- Anticancer Properties: Shows potential in inhibiting cancer cell proliferation through various mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of cancer cells, with specific activity against certain types of tumors. For example, it has displayed significant cytotoxicity against human cancer cell lines, indicating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications to the piperazine ring and nitrophenyl group can significantly influence its biological activity. The following table summarizes key findings from SAR studies:

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as a new therapeutic agent.

Case Study 2: Anticancer Activity

Another study focused on the compound's effects on human breast cancer cells. The results indicated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase. This suggests that the compound could be further developed as an anticancer drug .

Properties

IUPAC Name |

methyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-19-12(16)14-8-6-13(7-9-14)10-2-4-11(5-3-10)15(17)18/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZZZJBSXMRSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385532 | |

| Record name | methyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5260-25-3 | |

| Record name | methyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.